molecular formula C21H15N3O B2967241 (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one CAS No. 900135-26-4

(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one

Cat. No. B2967241
CAS RN: 900135-26-4
M. Wt: 325.371
InChI Key: UHVNWFUAPZCIJN-HYARGMPZSA-N
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Description

“(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one” is a quinoxaline derivative . Quinoxaline derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities .


Synthesis Analysis

Quinoxaline derivatives can be synthesized through various methods . For instance, phosphonation of quinoxalines and quinoxalin-2(1H)-ones has been described, utilizing aerobic oxygen as a green oxidant under visible light conditions at room temperature . Both quinoxalines and quinoxalin-2(1H)-ones are compatible with alkyl or aryl phosphonates and provide good yields of products through regioselective C–P bond formation .


Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is complex and versatile, allowing for a wide range of modifications and functionalizations . This versatility is key to their diverse biological activities and chemical properties .


Chemical Reactions Analysis

Quinoxaline derivatives, including quinoxalin-2(1H)-ones, have been shown to undergo various chemical reactions . For example, a metal-free coupling of quinoxalin-2(1H)-ones with tert-butyl nitrite has been developed . This nitration reaction took place selectively at the C7 or C5 position of the phenyl ring, affording a series of 7-nitro and 5-nitro quinoxalin-2(1H)-ones .


Physical And Chemical Properties Analysis

Quinoxaline derivatives demonstrate a wide range of physicochemical properties due to their complex molecular structure . These properties can be further modified through various chemical reactions, leading to a diverse range of bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and more .

Scientific Research Applications

Anticonvulsant Activity

Quinazolinone derivatives have been evaluated for their anticonvulsant activity, showing promising results in models of epilepsy, a prevalent neurological disorder. Specifically, certain compounds within this class demonstrated significant efficacy in reducing seizure activity with minimal side effects, highlighting their potential as antiepileptic agents (Gupta et al., 2013).

Anticancer and Antimicrobial Properties

Novel quinolone hybrids, including those related to the quinoxalin-2(1H)-one structure, have shown significant activity against various cancer cell lines and demonstrated interesting antibacterial properties, especially against Gram-negative bacteria. This suggests their potential as dual-function agents for developing new treatments in oncology and infectious diseases (Bolakatti et al., 2020).

Drug Design and Molecular Docking Studies

Research involving novel isoxazolequinoxaline derivatives has incorporated crystal structure analysis, DFT calculations, and molecular docking studies to explore their potential as anticancer drugs. These studies not only confirm the structural integrity of the compounds but also predict their interaction with biological targets, aiding in the design of more effective therapeutics (Abad et al., 2021).

Synthesis and Optimization Methods

Advancements in the synthesis of quinazoline derivatives have been reported, focusing on method optimization and the potential anticancer activity of these compounds. This research emphasizes the importance of efficient synthesis techniques in the development of pharmaceutical agents targeting specific cancer types (Noolvi & Patel, 2013).

Antiviral and Cytotoxic Investigations

Studies on 2-phenyl-3-substituted quinazolin-4(3H)-ones have explored their cytotoxicity and antiviral activity, revealing that certain derivatives exhibit potent effects against a range of viruses. These findings suggest a potential role for these compounds in treating viral infections, further expanding the therapeutic applications of quinoxalin-2(1H)-one derivatives (Krishnan et al., 2011).

Future Directions

The future of research in quinoxaline derivatives is promising, with potential applications in various fields such as medicine, materials science, and more . The development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups is an active area of research .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one involves the condensation of 2-aminobenzophenone with benzaldehyde to form (E)-2-(benzylideneamino)benzophenone, which is then reacted with 2-nitrobenzaldehyde to form (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one.", "Starting Materials": [ "2-aminobenzophenone", "benzaldehyde", "2-nitrobenzaldehyde", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzophenone in ethanol and add a solution of benzaldehyde in ethanol dropwise with stirring. Heat the mixture at reflux for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and filter the solid product. Wash the product with ethanol and dry it under vacuum to obtain (E)-2-(benzylideneamino)benzophenone.", "Step 3: Dissolve (E)-2-(benzylideneamino)benzophenone and 2-nitrobenzaldehyde in ethanol and add a solution of sodium hydroxide in water dropwise with stirring. Heat the mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture to room temperature and filter the solid product. Wash the product with ethanol and dry it under vacuum to obtain (E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one." ] }

CAS RN

900135-26-4

Product Name

(E)-3-(2-(benzylideneamino)phenyl)quinoxalin-2(1H)-one

Molecular Formula

C21H15N3O

Molecular Weight

325.371

IUPAC Name

3-[2-(benzylideneamino)phenyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C21H15N3O/c25-21-20(23-18-12-6-7-13-19(18)24-21)16-10-4-5-11-17(16)22-14-15-8-2-1-3-9-15/h1-14H,(H,24,25)

InChI Key

UHVNWFUAPZCIJN-HYARGMPZSA-N

SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O

solubility

not available

Origin of Product

United States

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